molecular formula C8H12ClN3O2 B2928101 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2137579-16-7

2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No. B2928101
CAS RN: 2137579-16-7
M. Wt: 217.65
InChI Key: SFSOUMJUEUXNHR-UHFFFAOYSA-N
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Description

“2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2137579-16-7 . It has a molecular weight of 217.65 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6 (8 (12)13)4-11 (7)10-5;/h6H,2-4H2,1H3, (H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 217.65 . More specific physical and chemical properties are not provided in the sources I found.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Antioxidant Activities : A study by Flefel et al. (2018) describes the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were prepared starting from a specific hydrazinyl pyridine compound, leading to triazolopyridine derivatives exhibiting moderate to good binding energies towards GlcN-6-P synthase, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

  • Antibacterial and Antifungal Properties : Research by Suresh et al. (2016) developed novel triazolopyridine derivatives with significant biological activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).

Chemical Synthesis and Characterization

  • Building Blocks for Heterocyclic Compounds : Riyadh (2011) investigated the use of enaminones as intermediates for synthesizing substituted pyrazoles, pyridine derivatives, and other heterocyclic compounds with antitumor and antimicrobial activities. This study provides insight into the versatility of pyridine and triazolopyridine derivatives as building blocks for synthesizing bioactive heterocyclic compounds (Riyadh, 2011).

  • Parallel Iterative Solution-phase Synthesis : Brodbeck et al. (2003) described a method for the parallel iterative solution-phase synthesis of triazolopyridine derivatives, showcasing the efficiency of synthesizing a library of triazolopyridine amide derivatives for rapid lead optimization in drug discovery (Brodbeck et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5;/h6H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSOUMJUEUXNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(CCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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